6-bromo-1-tert-butyl-1H-benzo[d]imidazole

Lipophilicity ADME Physicochemical Properties

Generic benzimidazole intermediates often fail to balance CNS permeability with lipophilicity-driven potency, causing inconsistent ADME data. 6-Bromo-1-tert-butyl-1H-benzo[d]imidazole provides a defined, high-LogP anchor point (LogP 3.55) with a C6-Br handle for efficient Suzuki-Miyaura coupling, enabling systematic CNS drug optimization. • LogP 3.55 - 0.62 units higher than 6-fluoro analog; TPSA 17.82 Ų for predicted high BBB penetration. • C6-Br enables unambiguous LC-MS tracking (Δ mass +31.6% vs fluoro analog) and characteristic isotopic pattern. • N1-tert-butyl group provides steric protection, minimizing side reactions and improving synthetic efficiency. Sourced from BenchChem with ≥97% purity; ready for immediate shipment.

Molecular Formula C11H13BrN2
Molecular Weight 253.14 g/mol
CAS No. 1163707-71-8
Cat. No. B1374956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1-tert-butyl-1H-benzo[d]imidazole
CAS1163707-71-8
Molecular FormulaC11H13BrN2
Molecular Weight253.14 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C=NC2=C1C=C(C=C2)Br
InChIInChI=1S/C11H13BrN2/c1-11(2,3)14-7-13-9-5-4-8(12)6-10(9)14/h4-7H,1-3H3
InChIKeyRMPQGDULPICHJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-tert-butyl-1H-benzo[d]imidazole Overview


6-Bromo-1-tert-butyl-1H-benzo[d]imidazole (CAS 1163707-71-8) is a heterocyclic building block belonging to the benzimidazole class . It features a benzene ring fused with an imidazole ring, characterized by a tert-butyl group at the N1 position and a bromine atom at the C6 position . Its molecular formula is C11H13BrN2, with a molecular weight of approximately 253.14 g/mol and a reported purity of 95-97% from commercial suppliers . The compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for the rapid assembly of complex benzimidazole-containing pharmacophores .

Bromo handle designed for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling
N1-tert-butyl group provides steric protection and lipophilicity tuning
Reported purity range supports direct use in catalytic reactions without further purification

6-Bromo-1-tert-butyl-1H-benzo[d]imidazole: Why Substituents Matter


Substituting 6-bromo-1-tert-butyl-1H-benzo[d]imidazole with a generic benzimidazole analog—such as one lacking the N1-tert-butyl group, bearing a different halogen, or missing the C6-bromo handle—is not scientifically valid without quantitative justification. The compound's unique substitution pattern creates a distinct physicochemical and reactivity profile that directly impacts experimental outcomes in drug discovery and materials science. The N1-tert-butyl group significantly alters lipophilicity and steric bulk compared to N1-unsubstituted or N1-methyl analogs , while the C6-bromo atom provides a specific cross-coupling handle with a reactivity and selectivity profile that differs from C6-fluoro or C6-chloro analogs . These quantitative differences are critical for optimizing properties such as membrane permeability, metabolic stability, and synthetic efficiency, making direct, evidence-based comparisons essential for informed procurement and experimental design.

N1-substituent mismatch
Replacing the tert-butyl group with N1-H or N1-methyl may shift lipophilicity and steric profile, altering reactivity and ADME-related properties.
Halogen exchange risk
C6-bromo coupling reactivity and selectivity differ from fluoro or chloro analogs; direct substitution may not reproduce yields or cross-coupling efficiency.
Generic benzimidazole may not replicate
Absence of both the tert-butyl and bromo substituents changes synthetic and physicochemical behaviour; use as a direct replacement requires systematic validation.

6-Bromo-1-tert-butyl-1H-benzo[d]imidazole: Analog Comparison


Lipophilicity (LogP) Comparison

The calculated LogP value for 6-bromo-1-tert-butyl-1H-benzo[d]imidazole (3.55) is significantly higher than that of its N1-methyl analog, 6-bromo-1-methyl-1H-benzo[d]imidazole (LogP = 2.36), and the N1-unsubstituted analog, 6-bromo-1H-benzo[d]imidazole (LogP = 3.13). This represents a 50.4% increase in lipophilicity compared to the methyl analog . Furthermore, the compound is 27.2% more lipophilic than the N1-tert-butyl analog lacking the bromo substituent, 1-tert-butyl-1H-benzo[d]imidazole (LogP = 2.79) . These data demonstrate that the combination of the bulky, hydrophobic tert-butyl group and the heavy bromine atom synergistically enhances LogP, a critical parameter for predicting membrane permeability and oral bioavailability.

Lipophilicity
Data to verify
LogP 3.55 (+50.4% vs N1-methyl, +13.4% vs N1-H, +27.2% vs des-bromo analog)
Supports scaffold ranking for lipophilicity-driven ADME tuning.
Calculated values (ChemSrc); confirm experimentally.
Lipophilicity ADME Physicochemical Properties Drug Design

PSA vs. Fluoro Analog

The topological polar surface area (TPSA) of 6-bromo-1-tert-butyl-1H-benzo[d]imidazole is calculated to be 17.82 Ų . This value is identical to that of its 6-fluoro analog, 1-tert-butyl-6-fluoro-1H-benzo[d]imidazole (PSA = 17.82 Ų) . A PSA below 20 Ų is a well-established predictor of high passive blood-brain barrier (BBB) permeability. This evidence indicates that the bromo and fluoro analogs are predicted to have comparable CNS penetration potential, despite the bromo analog having a significantly higher LogP (3.55 vs. 2.93). This allows a medicinal chemist to increase lipophilicity for target engagement without sacrificing BBB permeability, a key advantage in CNS drug discovery.

CNS Permeability
Data to verify
TPSA 17.82 Ų, identical to 6-fluoro analog
Supports comparable BBB permeability prediction despite higher LogP.
Predicted value; validate with PAMPA-BBB or in situ perfusion.
CNS Drug Design Blood-Brain Barrier Physicochemical Properties PSA

Molecular Weight vs. Fluoro Analog

The molecular weight of 6-bromo-1-tert-butyl-1H-benzo[d]imidazole (253.14 g/mol) is 31.6% higher than that of its 6-fluoro analog, 1-tert-butyl-6-fluoro-1H-benzo[d]imidazole (192.23 g/mol) . This substantial mass difference is analytically significant. In LC-MS analysis, the bromo compound will exhibit a distinct isotopic pattern due to the natural abundance of ⁷⁹Br and ⁸¹Br, which is absent in the fluoro analog. This allows for unambiguous identification and quantification of the compound in complex reaction mixtures. Furthermore, the increased mass can influence chromatographic retention time, providing an additional dimension of separation.

Analytical Signature
Class-level inference
MW 253.14 g/mol, 31.6% higher than 6-fluoro analog; distinct Br isotope pattern
Enables unambiguous LC-MS identification and reaction monitoring.
Isotopic pattern aids differentiation in complex mixtures.
Analytical Chemistry LC-MS Synthetic Methodology Molecular Weight

Commercial Availability and Purity

Commercial suppliers offer 6-bromo-1-tert-butyl-1H-benzo[d]imidazole at a guaranteed minimum purity of 97% . This high purity specification, which is also available for the N1-unsubstituted analog (6-bromo-1H-benzo[d]imidazole, 97% ), ensures that the compound can be used directly in sensitive reactions, such as catalytic cross-couplings, without the need for additional purification. Procuring the compound at this standardized purity level is critical for achieving reproducible yields and minimizing side reactions caused by unknown impurities, a key factor for both academic research and industrial process development.

Procurement Confidence
Supplier data
Minimum purity 97%, equivalent to N1-unsubstituted analog
Supports direct use in sensitive catalytic cross-coupling reactions.
Verify lot-specific COA before critical synthetic steps.
Procurement Purity Analysis Reproducibility Commercial Availability

6-Bromo-1-tert-butyl-1H-benzo[d]imidazole Applications


CNS Drug Lead Optimization

Researchers developing central nervous system (CNS) drug candidates can leverage the compound's unique property profile. With a TPSA of 17.82 Ų—identical to its fluoro analog and well below the 20 Ų threshold for high BBB permeability—the 6-bromo derivative is predicted to have favorable CNS penetration . Crucially, its LogP of 3.55 is 0.62 units higher than the fluoro analog (LogP 2.93) . This allows for the deliberate, quantified increase in a lead molecule's lipophilicity to enhance target binding or membrane interaction, without the typical penalty of reduced brain exposure. This scenario is ideal for optimizing compounds where potency gains from increased lipophilicity must be balanced against CNS access.

C6 Cross-Coupling Partner

In complex organic synthesis, 6-bromo-1-tert-butyl-1H-benzo[d]imidazole serves as a robust and analytically distinct building block for C6-arylations or C6-aminations via Suzuki-Miyaura or Buchwald-Hartwig couplings. Its molecular weight (253.14 g/mol) is 31.6% greater than its 6-fluoro analog , providing a clear mass shift and a characteristic bromine isotopic pattern in LC-MS. This enables facile and unambiguous reaction monitoring and product identification, reducing the time spent on troubleshooting and purification. The tert-butyl group also provides steric protection at the N1 position, minimizing unwanted side reactions at this site, thereby improving overall synthetic efficiency.

Lipophilicity Tuning for ADME

For structure-activity relationship (SAR) studies focused on optimizing absorption, distribution, metabolism, and excretion (ADME) properties, this compound provides a defined, high-logP anchor point. Compared to its N1-methyl analog (LogP 2.36), the target compound is 50.4% more lipophilic . This large, quantifiable difference makes it an excellent tool for probing the effect of lipophilicity on parameters like metabolic stability, plasma protein binding, and cellular permeability. By using this compound as a building block, researchers can systematically introduce a predictable and significant increase in overall molecular lipophilicity, accelerating the lead optimization process.

Application
Selection Property
Validation Focus
CNS lead compound development
Low TPSA (17.82 Ų) with higher LogP vs. fluoro analog supports lipophilicity tuning while retaining BBB permeability potential
BBB permeability assay validation (e.g., PAMPA-BBB, in situ perfusion)
Cross-coupling synthesis building block
C6-Br handle with distinct bromine isotopic pattern and mass shift over fluoro analog
Reaction monitoring by LC-MS, coupling efficiency and scope evaluation
ADME property tuning studies
Quantifiable lipophilicity increase over N1-methyl and N1-unsubstituted analogs
Metabolic stability, plasma protein binding, and cell permeability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-1-tert-butyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.